

# A Comparative Guide to Stability-Indicating HPLC Methods for Ceftazidime Sodium

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## Compound of Interest

Compound Name: *Ceftazidime sodium*

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This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of **Ceftazidime sodium**. The information presented is collated from various scientific publications to aid in the selection and implementation of a suitable analytical method for quality control and stability studies.

## Comparison of Validated HPLC Methods

The following tables summarize the key validation parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of **Ceftazidime sodium**. These parameters are crucial in assessing the performance and suitability of a method for a specific analytical purpose.

Table 1: Chromatographic Conditions of Various HPLC Methods for **Ceftazidime Sodium** Analysis

Method	Stationary Phase	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Retention Time (min)
Method 1	Hypersil BDS C18 (150 x 4.6mm, 5 $\mu$ m)	Phosphate buffer (pH 3.0): Acetonitrile: Tetrahydrofuran (60:30:10 v/v/v)	1.0	205	3.490[1]
Method 2	Octa Decyl Silane (250mm x 4.6 mm, 5 $\mu$ )	Orthophosphoric acid: Acetonitrile (53:47 v/v)	1.0	PDA	2.2[2]
Method 3	BDS Hypersil C18 (5 $\mu$ m, 250 X 4.6 mm ID)	Acetonitrile: 0.02 M potassium dihydrogen phosphate buffer (pH 3.5 with orthophosphoric acid) (80:20 v/v)	1.0	254	3.0
Method 4	Hypersil ODS C-18	Acetonitrile: Tetrabutyl ammonium hydroxide (pH 5.0 with orthophosphoric acid) (25:75 v/v)	1.6	230	Not Specified

Method 5	Atlantis dC18 (150 mm X 4.6 mm, 5 $\mu$ m)	Anhydrous sodium acetate- phosphate buffer (pH 7.0): Acetonitrile (60:40, v/v)	1.5	254	1.456

Table 2: Comparison of Validation Parameters for **Ceftazidime Sodium** Quantification by HPLC

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range ( $\mu$ g/mL)	60-140[1]	25-150[2]	50-200	125-750
Correlation Coefficient ( $r^2$ )	0.999[1]	>0.999	Not Specified	0.9997
Accuracy (%) Recovery)	99.91[1]	99.6[2]	Not Specified	98.69 $\pm$ 0.12
Precision (%RSD)	0.39 & 0.81[1]	Not Specified	<2	<2
LOD ( $\mu$ g/mL)	0.03[1]	0.34[2]	0.1309	Not Specified
LOQ ( $\mu$ g/mL)	0.10[1]	1.04[2]	0.3967	Not Specified

## Alternative Analytical Methods

While HPLC is the most common and robust method for stability-indicating assays of Ceftazidime, other analytical techniques have been explored. These methods can be useful in specific contexts, such as in resource-limited settings or for preliminary analyses.

Table 3: Comparison with Alternative Analytical Techniques

Technique	Principle	Advantages	Limitations
Titrimetry (Acidimetric, Iodometric, Nonaqueous)	Volumetric analysis based on chemical reactions.	Simple, inexpensive, and does not require sophisticated instrumentation.[3]	Less specific and may not be stability-indicating.[3]
UV-Visible Spectrophotometry	Measurement of light absorption by the analyte.	Rapid and simple for pure samples.[4]	Lacks specificity in the presence of degradation products and excipients.[4]
Infrared (IR) Spectroscopy	Measurement of the absorption of infrared radiation by the sample.	Can be used for quantification in solid state, minimal sample preparation.[5][6]	Less sensitive and selective compared to HPLC.[5][6]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for key experiments in a stability-indicating HPLC method validation for **Ceftazidime sodium**, based on common practices reported in the literature.

## Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7] The following are typical stress conditions applied to **Ceftazidime sodium**:

- Acid Hydrolysis: A stock solution of Ceftazidime (e.g., 1 mg/mL) is treated with 0.1 N Hydrochloric Acid and incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). The solution is then neutralized with 0.1 N Sodium Hydroxide before dilution and analysis.[7]
- Base Hydrolysis: A stock solution of Ceftazidime is treated with 0.1 N Sodium Hydroxide and incubated under similar conditions as acid hydrolysis. The solution is subsequently neutralized with 0.1 N Hydrochloric Acid.[7]

- Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-20% H<sub>2</sub>O<sub>2</sub>) and kept at a controlled temperature for a specified time.[1][7]
- Thermal Degradation: A solid sample of Ceftazidime is exposed to high temperatures (e.g., 105°C) in a controlled oven for an extended period (e.g., 168 hours). Alternatively, a solution can be heated.[7]
- Photolytic Degradation: A solid sample or a solution of Ceftazidime is exposed to UV light in a photostability chamber. The exposure should comply with ICH Q1B guidelines, which recommend not less than 1.2 million lux hours and 200 watt-hours per square meter.[7]

## Method Validation Protocol

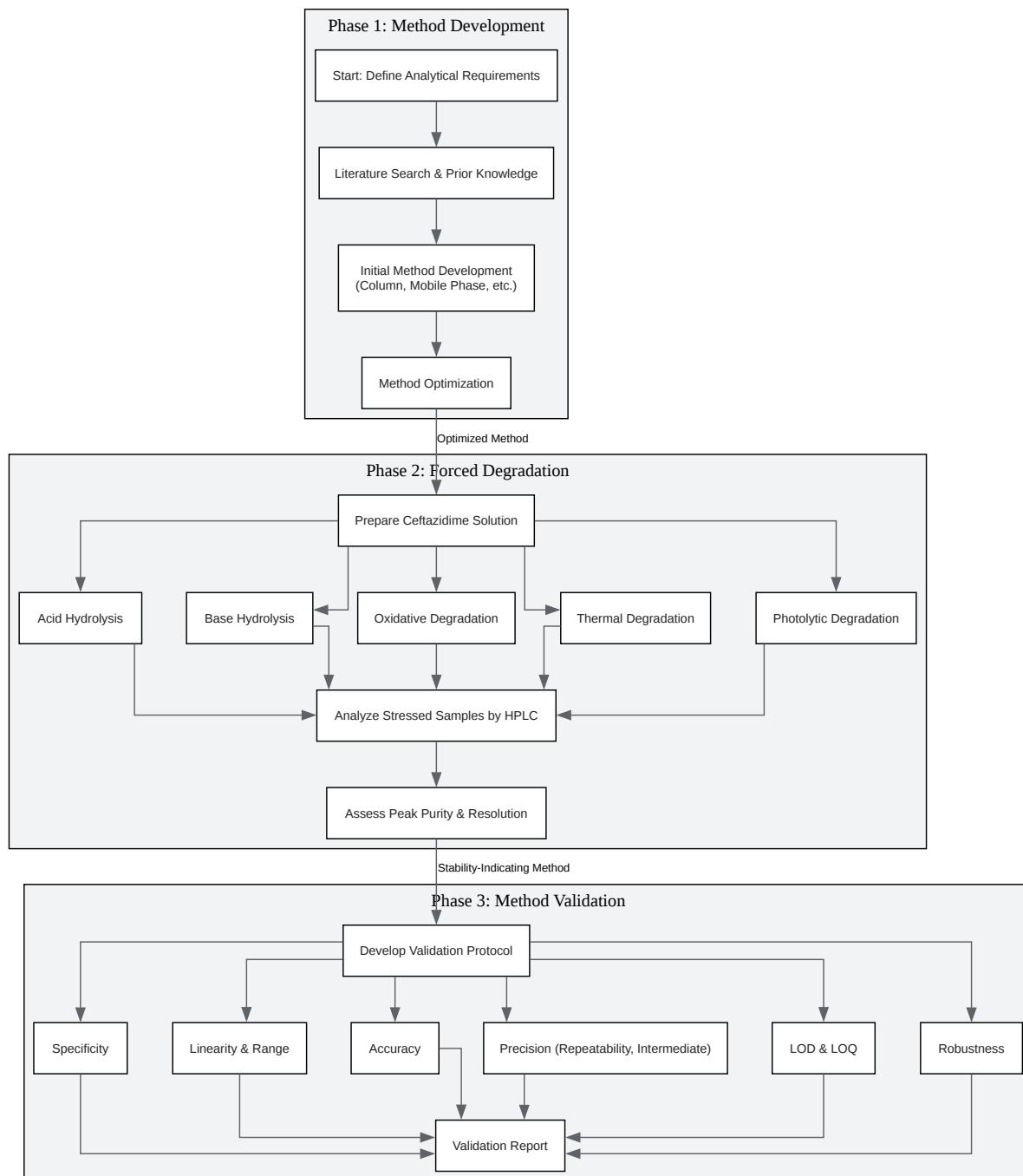
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing stressed samples and observing the resolution between the Ceftazidime peak and any degradation product peaks.
- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by preparing a series of at least five concentrations of the Ceftazidime reference standard and plotting the peak area response against the concentration. The correlation coefficient ( $r^2$ ) should be close to 1.
- Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of Ceftazidime spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
  - Repeatability (Intra-day precision): Analysis of multiple samples on the same day.

- Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.
- The precision is expressed as the Relative Standard Deviation (%RSD).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

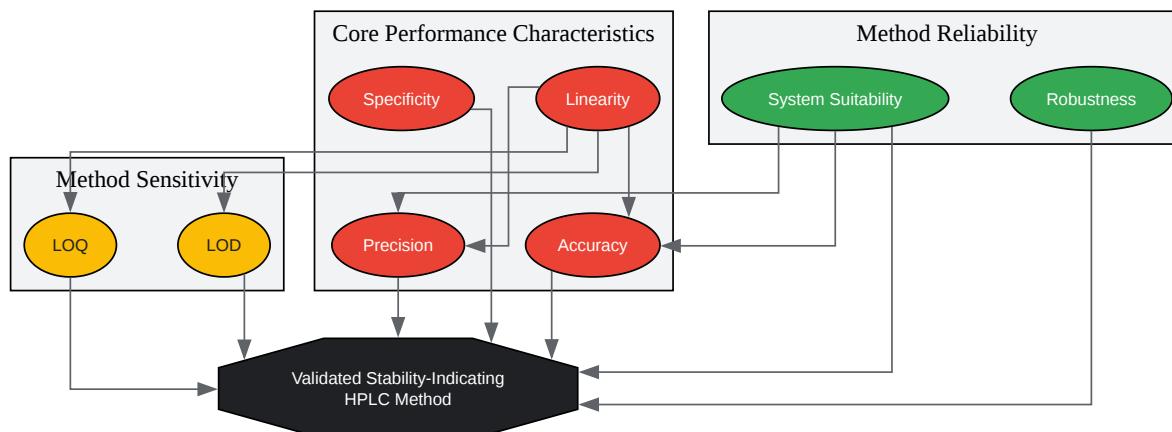
## Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow of a stability-indicating HPLC method validation and the logical relationship between the different validation parameters.



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Caption: Experimental Workflow for HPLC Method Validation.

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Caption: Logical Relationship of Validation Parameters.

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